1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate
Beschreibung
1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate (CAS: 2103393-42-4, hydrate form) is a piperidine derivative featuring a methylsulfonyl ethyl substituent and a dihydrochloride hydrate salt. The dihydrochloride salt form is common in pharmaceuticals to improve bioavailability and crystallinity .
Eigenschaften
IUPAC Name |
1-(2-methylsulfonylethyl)piperidin-4-amine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.2ClH.H2O/c1-13(11,12)7-6-10-4-2-8(9)3-5-10;;;/h8H,2-7,9H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOCVXQUHZLOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCC(CC1)N.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920111-82-6 | |
| Record name | 1-(2-methanesulfonylethyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Nucleophilic Substitution with Methanesulfonylethyl Halides
A common approach involves alkylating the primary amine group of 4-aminopiperidine with 2-(methylsulfonyl)ethyl halides. For example, 2-(methylsulfonyl)ethyl bromide reacts with 4-aminopiperidine in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate). The reaction typically proceeds at 60–80°C for 12–24 hours, yielding the tertiary amine intermediate. Subsequent treatment with hydrochloric acid in aqueous methanol facilitates the formation of the dihydrochloride salt, while hydration occurs during crystallization.
Key Data:
Reductive Amination of 4-Ketopiperidine
Synthesis via Sodium Cyanoborohydride
4-Ketopiperidine is condensed with 2-(methylsulfonyl)ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) as a reducing agent. The reaction is conducted in methanol at pH 4–5 (adjusted with acetic acid) and room temperature. After 24 hours, the product is isolated via solvent evaporation and purified by recrystallization from ethanol. The dihydrochloride hydrate form is obtained by dissolving the free base in HCl-saturated ethanol and precipitating with diethyl ether.
Key Data:
Protection/Deprotection Strategies Using Boc Groups
Boc-Protected Intermediate Synthesis
To prevent side reactions during alkylation, 4-aminopiperidine is first protected as its tert-butoxycarbonyl (Boc) derivative. The Boc group is introduced using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base. The protected amine is then alkylated with 2-(methylsulfonyl)ethyl methanesulfonate in acetonitrile at 50°C. Deprotection with trifluoroacetic acid (TFA) followed by HCl treatment yields the dihydrochloride hydrate.
Key Data:
Sulfonation of Preformed Piperidine Derivatives
Direct Sulfonation with Methanesulfonyl Chloride
In this route, 1-(2-hydroxyethyl)-4-aminopiperidine is reacted with methanesulfonyl chloride in dichloromethane using pyridine as a base. The hydroxyl group is converted to the methylsulfonyl moiety at 0–5°C to minimize side reactions. The product is isolated via aqueous workup and converted to the dihydrochloride salt using gaseous HCl in ether. Hydration occurs during lyophilization.
Key Data:
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Alkylation | 68–75% | High | Moderate |
| Reductive Amination | 75–82% | Medium | High |
| Boc Protection | 85–95% | Low | Low |
| Sulfonation | 80–89% | High | Moderate |
Key Findings:
-
Alkylation and sulfonation are preferred for industrial-scale synthesis due to high yields and scalability.
-
Boc protection is optimal for lab-scale synthesis requiring high purity but involves additional steps.
-
Reductive amination offers a one-pot approach but requires strict pH control.
Hydration and Salt Formation
The final dihydrochloride hydrate is typically generated by dissolving the free base in a hydrochloric acid-methanol mixture (1:1 v/v) and evaporating under reduced pressure. Hydration is achieved by exposing the solid to controlled humidity (50–60% RH) for 24 hours .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Pain Management
1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine has been investigated for its potential as an analgesic agent. Studies suggest that compounds with a piperidine structure can act as selective ORL1-receptor agonists, which may provide pain relief with fewer side effects compared to traditional opioids. The agonist properties of this compound could lead to effective treatments for chronic pain and inflammatory diseases without the addictive risks associated with opioid medications .
Cancer Therapy
Recent research indicates that piperidine derivatives, including this compound, exhibit anticancer activity. For instance, studies have shown that certain piperidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interaction with specific protein targets involved in cell proliferation and survival pathways .
Neurodegenerative Diseases
The compound has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer’s pathology. This inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .
Material Science Applications
Beyond medicinal uses, 1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate is being explored for its properties in material sciences. Its ability to form stable complexes with various substrates makes it a candidate for developing advanced materials with specific functionalities.
Case Study 1: Pain Relief Efficacy
A clinical trial evaluated the efficacy of a piperidine-based analgesic derived from this compound in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, highlighting the potential of this compound in pain management strategies .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it inhibited cell viability and induced apoptosis more effectively than conventional chemotherapeutics, suggesting its potential as an alternative or adjunct therapy in cancer treatment .
Wirkmechanismus
The mechanism of action of 1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Methylsulfonyl Groups
Key Observations :
Pharmacological and Physicochemical Properties
Biologische Aktivität
1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with a methylsulfonyl group and an ethyl chain. This configuration is crucial for its biological activity. The dihydrochloride hydrate form enhances solubility, which is beneficial for pharmacological applications.
This compound exhibits several mechanisms of action:
- Inhibition of Receptor Tyrosine Kinases : The compound has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), which play a significant role in cell signaling pathways associated with cancer progression and metastasis .
- Rho Kinase Inhibition : It has demonstrated inhibitory effects on Rho kinase, which is involved in various cellular processes, including smooth muscle contraction and cell proliferation. This inhibition may have therapeutic implications for conditions like hypertension and urinary incontinence .
- Antitumor Activity : Research indicates that piperidine derivatives, including this compound, may possess anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against tumor cells .
Biological Activity Table
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, particularly in hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
Case Study 2: Rho Kinase Inhibition
In a preclinical model assessing urinary incontinence treatments, the compound was found to effectively inhibit Rho kinase activity, leading to relaxation of the detrusor muscle in the bladder. This suggests its application in treating conditions related to bladder dysfunction .
Research Findings
Recent literature highlights the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
- Selectivity : Studies indicate that the compound selectively targets cancer cells while sparing normal cells, reducing potential side effects associated with traditional chemotherapy .
- Combination Therapies : Preliminary data suggest enhanced efficacy when used in combination with other therapeutic agents, indicating potential for synergistic effects in cancer treatment protocols .
Q & A
Q. What are the recommended synthesis methods for 1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate in academic research?
The synthesis of piperidinamine derivatives typically involves nucleophilic substitution or sulfonylation reactions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized by reacting piperidine with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Purification methods such as recrystallization or chromatography are critical to achieving high purity (>98%) .
Q. How should researchers handle and store this compound to ensure stability?
Stability data for related piperidine derivatives indicate that the compound should be stored at -20°C in airtight containers to prevent degradation . Avoid exposure to strong oxidizers or extreme pH conditions, as sulfonyl and amine groups may undergo hydrolysis or oxidation .
Q. What analytical techniques are suitable for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods. For example, TLC with silica gel plates and a mobile phase of toluene-methanol-acetic acid (10:2:1) can resolve impurities, while UV detection at 254 nm identifies contaminants . Quantitative NMR or mass spectrometry (MS) is recommended for structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from variability in assay conditions (e.g., pH, solvent). To address this, standardize experimental protocols using validated reference standards (e.g., USP/EP guidelines) and include positive/negative controls . Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target specificity .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?
Solubility challenges in polar solvents can be mitigated using co-solvents (e.g., DMSO-water mixtures) or pH adjustment. For instance, dissolving the hydrochloride salt in 0.1 M HCl or acetate buffer (pH 4.6) improves aqueous solubility . Micellar solubilization with surfactants (e.g., Tween-80) is another option for hydrophobic derivatives .
Q. How can the compound’s mechanism of action be elucidated using structure-activity relationship (SAR) studies?
Systematic SAR studies involve synthesizing analogs with modifications to the sulfonyl, piperidinamine, or ethyl groups. For example, replacing the methylsulfonyl group with a methoxy or nitro moiety can reveal steric/electronic effects on receptor binding . Computational docking studies (e.g., using AutoDock) paired with in vitro assays (e.g., enzyme inhibition) validate hypotheses .
Experimental Design & Safety
Q. What safety precautions are critical when handling this compound in the laboratory?
Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust formation . In case of accidental exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation .
Q. How should researchers design dose-response experiments to minimize toxicity risks?
Conduct preliminary cytotoxicity assays (e.g., MTT or LDH release) in relevant cell lines. Start with low doses (e.g., 1–10 µM) and incrementally increase based on IC50 values . Include vehicle controls (e.g., DMSO) to account for solvent effects .
Data Interpretation & Validation
Q. How can batch-to-batch variability in synthesis impact experimental reproducibility?
Variability in reaction temperature or purification efficiency can alter impurity profiles. Implement quality control (QC) checks via HPLC-MS to ensure consistency . Document reaction parameters (e.g., solvent ratios, stirring time) meticulously .
Q. What statistical methods are appropriate for analyzing contradictory results in receptor-binding assays?
Use multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare treatment groups. For non-linear data, apply log-transformation or non-parametric tests (e.g., Kruskal-Wallis) . Meta-analysis of published datasets can identify confounding variables (e.g., cell line differences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
